4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide is a glucosiduronic acid.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide
CAS No.: 131119-04-5
Cat. No.: VC21361624
Molecular Formula: C16H23N3O8
Molecular Weight: 385.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131119-04-5 |
---|---|
Molecular Formula | C16H23N3O8 |
Molecular Weight | 385.37 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24)/t10?,11-,12-,13+,14-,16+/m0/s1 |
Standard InChI Key | KNPUXTWHFSLCDT-BBYIEOQPSA-N |
Isomeric SMILES | CN(CCCC(C1=CN=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N=O |
SMILES | CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O |
Canonical SMILES | CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O |
Introduction
Metabolism and Formation
NNK to NNAL Pathway
The formation of NNAL-Gluc begins with exposure to NNK through tobacco products. NNK is a potent pulmonary carcinogen formed during the curing and processing of tobacco leaves . Once absorbed into the body, NNK undergoes carbonyl reduction to form NNAL .
Glucuronidation Process
After the formation of NNAL, UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of NNAL with glucuronic acid to form NNAL glucuronides. Different UGT enzymes show specificity for the formation of NNAL-O-Gluc versus NNAL-N-Gluc .
Research has identified UGT2B10 as a key enzyme catalyzing NNAL-N-glucuronidation . Genetic variants of UGT2B10, particularly a splice variant common among African Americans, can affect the efficiency of NNAL-N-glucuronidation, leading to population differences in NNAL metabolism .
Both NNAL-O-Gluc and NNAL-N-Gluc, along with free NNAL, are excreted in human urine, where they serve as biomarkers for tobacco exposure and provide insights into metabolic variations among tobacco users .
Detection and Quantification
Analytical Methods
The accurate detection and quantification of NNAL and its glucuronides in human samples require sophisticated analytical techniques. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to separate and quantify NNAL, NNAL-O-Gluc, and NNAL-N-Gluc in urine samples .
One such method involves the separation of NNAL, NNAL-O-glucuronide, and NNAL-N-glucuronide prior to analysis, allowing for precise quantification of each compound . The presence of NNAL-N-Gluc in the urine of tobacco users has been confirmed using LC-ESI-MS/MS .
Distribution in Human Urine
Studies have quantified the distribution of NNAL and its glucuronides in the urine of different tobacco users. The following table summarizes key findings:
Population | Free NNAL (%) | NNAL-N-Gluc (%) | NNAL-O-Gluc (%) | Total Glucuronidation (%) |
---|---|---|---|---|
Smokers | 41.4 ± 16.6 | 26.5 ± 6.2 | 32.1 ± 17.6 | 58.6 |
Snuff-dippers | 36.6 ± 9.3 | 13.6 ± 5.1 | 46.6 ± 11.7 | 60.2 |
African American Smokers | 36.0 | 14.0 | 50.0 | 64.0 |
White Smokers | 31.7 | 24.9 | 43.3 | 68.3 |
Table 1: Distribution of NNAL and its glucuronides in urine of different tobacco users
Notably, NNAL-N-Gluc comprised 50 ± 25% of total glucuronidated NNAL in smokers and 24 ± 12% in snuff-dippers, a significant difference (P = 0.01) suggesting that smoking may induce glucuronidation of NNAL .
Population Differences in NNAL Glucuronidation
Influence of UGT2B10 Genotype
The observed racial/ethnic differences in NNAL glucuronidation can be partially explained by genetic factors, particularly variants in the UGT2B10 gene. A UGT2B10 splice variant (rs116294140) and an Asp67Tyr variant (rs61750900) are common among African Americans and affect NNAL-N-glucuronidation capacity .
In a study investigating the influence of UGT2B10 genotype on NNAL-N-glucuronidation, the following relationship was observed:
Genetic Score | Description | N-Glucuronidation (%) |
---|---|---|
0 | Non-carriers of UGT2B10 variants | 22.5 |
2 | Homozygous carriers of UGT2B10 variants | 11.2 |
Table 2: Influence of UGT2B10 genotype on NNAL N-glucuronidation
Importantly, the study found that any decrease in N-glucuronidation was accompanied by a parallel increase in O-glucuronidation, resulting in only a small decrease in total NNAL glucuronidation . This suggests compensatory mechanisms in NNAL detoxification pathways.
Clinical and Public Health Significance
Relationship to Cancer Risk
Research has established a relationship between NNAL glucuronidation and cancer risk. A significant finding is that a decreased ratio of NNAL-Gluc to free NNAL corresponds to an increased risk of urothelial carcinoma (UC) . This suggests that individuals with lower capacity to glucuronidate NNAL may be at higher risk for certain tobacco-related cancers.
The racial/ethnic differences in NNAL glucuronidation patterns, particularly the lower NNAL-N-glucuronidation observed in African American smokers, have been hypothesized to contribute to their higher lung cancer risk compared to white smokers at similar smoking levels . African Americans' lung cancer risk can be as much as twice that of whites at similar smoking levels .
Current Research and Future Directions
Advancing Detection Methods
Ongoing research aims to develop increasingly sensitive and specific methods for detecting and quantifying NNAL glucuronides in biological samples. Advanced LC-MS/MS techniques that can separate and individually quantify NNAL-O-Gluc and NNAL-N-Gluc represent significant progress in this field .
These improved analytical methods enable more precise studies of NNAL metabolism across different populations and under various conditions, contributing to a better understanding of tobacco carcinogen detoxification mechanisms.
Implications for Personalized Risk Assessment
The established variations in NNAL glucuronidation capacity based on genetic factors and tobacco use patterns suggest potential applications in personalized risk assessment for tobacco users . Future research may explore how individual differences in NNAL metabolism could inform tailored approaches to smoking cessation and cancer screening.
The genetic factors influencing NNAL glucuronidation, particularly the UGT2B10 variants common among African Americans, may also help explain disparities in tobacco-related cancer incidence and guide targeted prevention strategies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume